![molecular formula C70H104O32 B150561 Senegin II CAS No. 34366-31-9](/img/structure/B150561.png)
Senegin II
Descripción general
Descripción
Senegin II is a triterpenoid saponin isolated from Polygala senega . It has been shown to exhibit hypoglycemic activity .
Synthesis Analysis
Senegin II is an oleanane-type triterpene saponin . The synthesis of such compounds involves several steps, including the formation of olean-12-en-28-oic acid 3-O-monodesmoside . Senegin II, along with other saponins like elatosides, momordins, senegasaponins, camelliasaponins, and escins, are obtained from various plants such as Aralia elata, Kochia scoparia, Polygala senega var. latifolia, Camellia japonica, and Aesculus hippocastanum .
Molecular Structure Analysis
Senegin II has a complex molecular structure with a total of 216 bonds, including 112 non-H bonds, 11 multiple bonds, 21 rotatable bonds, 5 double bonds, 6 aromatic bonds, 11 six-membered rings, 4 ten-membered rings, 1 carboxylic acid (aliphatic), 2 esters (aliphatic), 16 hydroxyl groups, 3 primary alcohols, 12 secondary alcohols, and 9 ethers (aliphatic) .
Chemical Reactions Analysis
Senegin II has been found to exhibit anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). The 28-O-glycoside moiety and methoxycinnamoyl group in its structure were found to be essential for this activity .
Aplicaciones Científicas De Investigación
Anti-Angiogenic Applications
Senegin II has been identified as a selective anti-proliferative substance against human umbilical vein endothelial cells (HUVECs), with IC50 values ranging from 0.6–6.2 μM . This suggests its potential use in inhibiting angiogenesis, which is a critical process in tumor growth and the spread of cancer. The compound’s ability to inhibit vascular endothelial growth factor (VEGF)-induced tubular formation of HUVECs and basic fibroblast growth factor (bFGF)-induced neovascularization in vivo indicates its promise as an anti-cancer agent .
Neuroprotective Effects
Research has highlighted the neuroprotective effects of Senegin II, particularly its potential in treating neurodegenerative diseases, depression, osteoporosis, cognitive dysfunction, and ischemia-reperfusion injury . Its pharmacological activities include anti-oxidation, anti-inflammation, and anti-apoptosis, which contribute to its ability to enhance cognitive function and offer a prospect for clinical therapy in neurodegenerative conditions .
Immunomodulatory Potential
The saponins from Polygala senega, including Senegin II, have shown promise as immunoadjuvants. This application is significant for vaccine development, where enhancing the immune response to a vaccine antigen is crucial .
Anti-Inflammatory Properties
Senegin II’s anti-inflammatory properties make it a candidate for treating inflammatory diseases. Its mechanism of action involves modulating the body’s inflammatory response, which could be beneficial in conditions like arthritis and other chronic inflammatory disorders .
Hypolipidemic Effects
The compound has also been associated with hypolipidemic effects, suggesting its use in managing cholesterol levels and preventing cardiovascular diseases .
Antidepressant and Cognitive Enhancer
Senegin II has been reported to have antidepressant properties and the ability to enhance cognitive function. This makes it a potential therapeutic agent for mental health conditions and cognitive impairments .
Anti-Proliferative Activity
Apart from its anti-angiogenic properties, Senegin II has demonstrated anti-proliferative activity against several cancer cell lines. This broadens its application in cancer research, where it could be used as a lead compound for developing new anti-cancer drugs .
Neuroprotective Mechanisms
Further research into the mechanisms of Senegin II’s neuroprotective effects could pave the way for new treatments for central nervous system disorders. Understanding these mechanisms is key to developing precise treatments for conditions like Alzheimer’s disease and Parkinson’s disease .
Propiedades
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H104O32/c1-29-54(99-58-49(82)45(78)39(27-92-58)97-60-50(83)46(79)43(76)37(25-71)95-60)48(81)52(85)59(93-29)100-56-53(86)55(98-42(75)15-11-31-10-13-35(90-8)36(22-31)91-9)30(2)94-62(56)102-64(89)69-19-18-65(3,4)23-33(69)32-12-14-40-66(5)24-34(74)57(101-61-51(84)47(80)44(77)38(26-72)96-61)68(7,63(87)88)41(66)16-17-67(40,6)70(32,28-73)21-20-69/h10-13,15,22,29-30,33-34,37-41,43-62,71-74,76-86H,14,16-21,23-28H2,1-9H3,(H,87,88)/b15-11+/t29-,30+,33-,34-,37+,38+,39+,40+,41+,43-,44+,45-,46-,47-,48-,49+,50+,51+,52+,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,66+,67+,68-,69-,70-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXFXXWQAAMVMW-JEIATDTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)CO)(CCC7C6(CC(C(C7(C)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC9=CC(=C(C=C9)OC)OC)O)O)O)OC1C(C(C(CO1)OC1C(C(C(C(O1)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)CO)C)OC(=O)/C=C/C9=CC(=C(C=C9)OC)OC)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H104O32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318364 | |
Record name | Senegin II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Senegin II | |
CAS RN |
34366-31-9 | |
Record name | Senegin II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34366-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Senegin II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Senegin II and where is it found?
A1: Senegin II is a triterpenoid glycoside primarily isolated from the rhizomes of Polygala senega var. latifolia TORR. et GRAY, commonly known as Senega root. [, , , ]
Q2: What is the chemical structure of Senegin II?
A2: Senegin II's structure has been elucidated as presenegenin-(3)-[β-D-glucopyranosyl]-(28)-[β-D-galactopyranosyl(1gal⟶4xyl)-β-D-xylopyranosyl(1xyl⟶4rham)-α-L-rhamnopyranosyl(1rham⟶2r)-4-(3',4'-dimethoxycinnamoyl)-β-D-fucopyranoside]. [] This complex structure features a presenegenin core linked to various sugar moieties and a 3',4'-dimethoxycinnamoyl group.
Q3: Does the structure of Senegin II affect its biological activity?
A3: Yes, the geometrical isomerism of the methoxycinnamoyl moiety in Senegin II, existing as both (E)- and (Z)-isomers, influences its ability to inhibit ethanol absorption. [] Further research on the structure-activity relationship of Senegin II and its derivatives could reveal modifications that enhance specific activities.
Q4: What are the reported pharmacological activities of Senegin II?
A4: Senegin II has demonstrated hypoglycemic activity in both normal and diabetic mice models. [, , , ] Studies suggest that it lowers blood glucose levels in a manner that may not directly involve insulin secretion but requires the presence of insulin for its action. [] Additionally, Senegin II has shown potential as an inhibitor of ethanol absorption in rats. []
Q5: How does Senegin II affect blood glucose levels?
A5: While the exact mechanism remains unclear, research indicates that Senegin II's hypoglycemic effect might not directly stimulate insulin release. [] Instead, it seems to act through a different pathway that requires the presence of insulin for efficacy. Further investigation is needed to fully understand its mode of action.
Q6: Are there any known analytical methods for detecting and quantifying Senegin II?
A6: Although specific analytical methods for Senegin II weren't detailed in the provided abstracts, researchers frequently employ techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate, identify, and quantify triterpenoid saponins like Senegin II in plant extracts and biological samples. []
Q7: What are the potential applications of Senegin II based on the available research?
A7: Based on current findings, Senegin II holds promise for further development as a potential therapeutic agent for:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.